molecular formula C13H8FN B12559696 7-Fluorobenzo[f]quinoline CAS No. 163275-66-9

7-Fluorobenzo[f]quinoline

Cat. No.: B12559696
CAS No.: 163275-66-9
M. Wt: 197.21 g/mol
InChI Key: USRBYDPMNTUSMO-UHFFFAOYSA-N
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Description

7-Fluorobenzo[f]quinoline is a fluorinated derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is characterized by the presence of a fluorine atom at the 7th position of the benzo[f]quinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[f]quinoline can be achieved through several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the nucleophilic substitution of a fluorine atom in a precursor compound . Another approach is the oxidative photo cyclization of trans-2-stilbazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in its application as an antibacterial and anticancer agent . The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison: 7-Fluorobenzo[f]quinoline stands out due to its unique combination of a fluorine atom and the benzo[f]quinoline structure. This combination enhances its chemical stability, biological activity, and fluorescence properties compared to other similar compounds. The presence of the fluorine atom significantly improves its ability to interact with biological targets, making it more effective in medicinal applications .

Properties

CAS No.

163275-66-9

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

7-fluorobenzo[f]quinoline

InChI

InChI=1S/C13H8FN/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h1-8H

InChI Key

USRBYDPMNTUSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)F

Origin of Product

United States

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